(2,4-Difluorophenyl)(p-tolyl)methanone
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Overview
Description
(2,4-Difluorophenyl)(p-tolyl)methanone: is an organic compound characterized by its aromatic structure, featuring a difluorophenyl group and a p-tolyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)(p-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction requires an aromatic compound, such as p-toluidine, and a difluorobenzene derivative. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
(2,4-Difluorophenyl)(p-tolyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.
Major Products Formed:
Oxidation: 2,4-Difluorobenzoic acid, 2,4-Difluorophenol
Reduction: 2,4-Difluorophenylmethanol, 2,4-Difluoroaniline
Substitution: Brominated or nitro derivatives of the compound
Scientific Research Applications
(2,4-Difluorophenyl)(p-tolyl)methanone: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,4-Difluorophenyl)(p-tolyl)methanone exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
(2,4-Difluorophenyl)(p-tolyl)methanone: can be compared to other similar compounds, such as:
2,4-Difluorobenzophenone: Similar structure but lacks the p-tolyl group.
p-Tolylmethanone: Similar to the target compound but lacks the difluorophenyl group.
2,4-Difluorophenylacetone: Similar difluorophenyl group but different ketone structure.
Biological Activity
The compound (2,4-Difluorophenyl)(p-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H10F2O
- Molecular Weight : 232.22 g/mol
- IUPAC Name : (2,4-difluorophenyl)(4-methylphenyl)methanone
The presence of fluorine atoms in the structure is significant as it often enhances the biological activity of organic compounds due to increased lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail these findings.
Antimicrobial Activity
A study evaluating a series of methanone derivatives found that compounds similar to this compound demonstrated promising antimicrobial effects against a range of pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Compound | Activity | MIC (µg/mL) |
---|---|---|
Methanone Derivative A | Bactericidal | 32 |
Methanone Derivative B | Fungicidal | 16 |
This compound | TBD | TBD |
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. In vitro assays on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), showed significant cytotoxic effects.
- IC50 Values : The compound exhibited IC50 values in the micromolar range against A549 cells, indicating its effectiveness compared to established chemotherapeutics like 5-fluorouracil.
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies and Research Findings
-
Study on Lung Cancer Cells :
- A549 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.
-
Antimicrobial Efficacy Evaluation :
- In a comparative study against standard antimicrobial agents, this compound demonstrated superior activity against specific bacterial strains resistant to conventional treatments.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOBUUOPODCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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